SGC-SMARCA-BRDVIII: A High-Affinity Probe for SWI/SNF Complex Bromodomains
SGC-SMARCA-BRDVIII: A High-Affinity Probe for SWI/SNF Complex Bromodomains
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SGC-SMARCA-BRDVIII is a potent and selective chemical probe targeting the bromodomains of key components of the SWI/SNF (Switch/Sucrose Non-Fermentable) chromatin remodeling complexes.[1] Specifically, it is a high-affinity inhibitor of the bromodomains of SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and the fifth bromodomain of PBRM1 (PB1(5)).[1][2][3] The SWI/SNF complexes are crucial epigenetic regulators that modulate DNA accessibility and are frequently mutated in various human cancers, making them attractive targets for therapeutic development.[1] This guide provides a comprehensive overview of the target profile of SGC-SMARCA-BRDVIII, detailed experimental protocols for its characterization, and visual representations of its mechanism of action.
Target Profile and Quantitative Data
SGC-SMARCA-BRDVIII demonstrates high affinity and selectivity for the bromodomains of SMARCA2, SMARCA4, and PBRM1(BD5).[2] Its binding affinity has been quantified using Isothermal Titration Calorimetry (ITC), and its selectivity has been assessed against a panel of other bromodomains and protein kinases.[1]
Binding Affinity
| Target Bromodomain | Dissociation Constant (Kd) (nM) (ITC) |
| PBRM1(BD5) | 13[2][3] |
| SMARCA2 | 35[2][3] |
| SMARCA4 | 36[2][3] |
| PBRM1(BD2) | 3,655[4] |
| PBRM1(BD3) | 1,963[4] |
Table 1: Binding affinities of SGC-SMARCA-BRDVIII for target bromodomains as determined by Isothermal Titration Calorimetry (ITC).
Selectivity Profile
SGC-SMARCA-BRDVIII exhibits high selectivity for its primary targets. It has been screened against a panel of 25 other bromodomain families and showed no significant binding.[1] Furthermore, in temperature-shift binding assays, it displayed no off-target activity against a panel of 85 protein kinases.[1] A structurally similar but inactive negative control compound, SGC-BRDVIII-NC, is available to help distinguish on-target from off-target effects in cellular assays.[1]
Cellular Activity
In a functional context, SGC-SMARCA-BRDVIII has been shown to impair the differentiation of 3T3-L1 mouse fibroblasts into adipocytes, with an effective concentration (EC50) of less than 1.0 μM.[1][2] This cellular activity highlights its utility in probing the biological functions of the SWI/SNF complex bromodomains.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize SGC-SMARCA-BRDVIII.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions.
Objective: To determine the dissociation constant (Kd) of SGC-SMARCA-BRDVIII for its target bromodomains.
Methodology:
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Protein Preparation: Express and purify the recombinant bromodomain proteins of SMARCA2, SMARCA4, and PBRM1(BD5). Ensure high purity and proper folding.
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Sample Preparation: Prepare a solution of the purified bromodomain protein in the calorimeter cell and a solution of SGC-SMARCA-BRDVIII in the injection syringe, both in the same buffer (e.g., PBS or HEPES-based buffer).
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Titration: A series of small injections of the SGC-SMARCA-BRDVIII solution are made into the protein solution in the calorimeter cell.
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Data Acquisition: The heat change associated with each injection is measured.
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Data Analysis: The resulting data are fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
DSF is a high-throughput method used to assess the thermal stability of proteins and can be used to screen for compound binding.
Objective: To assess the selectivity of SGC-SMARCA-BRDVIII against a panel of bromodomains and other protein kinases.
Methodology:
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Reaction Setup: In a multiwell plate, combine the purified protein (bromodomain or kinase), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the test compound (SGC-SMARCA-BRDVIII).
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Thermal Denaturation: The plate is heated in a real-time PCR instrument with a defined temperature gradient.
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Fluorescence Measurement: The fluorescence intensity is measured at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
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Data Analysis: The melting temperature (Tm) of the protein is determined by fitting the fluorescence data to a sigmoidal curve. A significant increase in the Tm in the presence of the compound indicates binding and stabilization of the protein.
3T3-L1 Adipocyte Differentiation Assay
This cell-based assay is used to evaluate the functional effect of SGC-SMARCA-BRDVIII on a biological process regulated by the SWI/SNF complex.
Objective: To determine the cellular potency (EC50) of SGC-SMARCA-BRDVIII in inhibiting adipogenesis.
Methodology:
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Cell Culture: Culture 3T3-L1 mouse fibroblasts in appropriate growth medium.
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Induction of Differentiation: To induce differentiation into adipocytes, treat the confluent cells with a differentiation cocktail typically containing insulin, dexamethasone, and IBMX.
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Compound Treatment: Treat the cells with a range of concentrations of SGC-SMARCA-BRDVIII or the negative control (SGC-BRDVIII-NC) during the differentiation period.
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Assessment of Adipogenesis: After several days, assess the extent of adipocyte formation. This can be done by:
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Oil Red O Staining: Staining the lipid droplets within the differentiated adipocytes with Oil Red O and quantifying the staining intensity.
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Gene Expression Analysis: Measuring the expression of adipocyte-specific marker genes (e.g., PPARγ, aP2) by qPCR.
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Data Analysis: Plot the dose-response curve and calculate the EC50 value, which is the concentration of the compound that causes a 50% inhibition of adipocyte differentiation.
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of the SWI/SNF complex in chromatin remodeling and how SGC-SMARCA-BRDVIII inhibits this process.
Caption: Inhibition of SWI/SNF complex by SGC-SMARCA-BRDVIII.
Experimental Workflow: Target Engagement
This diagram outlines the workflow for confirming the engagement of SGC-SMARCA-BRDVIII with its target in a cellular context.
